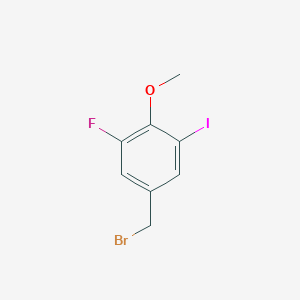
3-Fluoro-5-iodo-4-methoxybenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrFIO It is a derivative of benzyl bromide, featuring fluorine, iodine, and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methoxybenzyl bromide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-Fluoro-5-iodo-4-methoxybenzyl alcohol, undergoes bromination using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to introduce the bromine atom at the benzylic position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-iodo-4-methoxybenzyl bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of 3-Fluoro-5-iodo-4-methoxybenzyl derivatives with various functional groups.
Oxidation: Formation of 3-Fluoro-5-iodo-4-methoxybenzaldehyde or 3-Fluoro-5-iodo-4-methoxybenzoic acid.
Reduction: Formation of 3-Fluoro-5-iodo-4-methoxybenzene.
Applications De Recherche Scientifique
3-Fluoro-5-iodo-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzylic position is highly reactive, making it a suitable site for nucleophilic substitution reactions. The presence of fluorine and iodine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl bromide: Lacks the fluorine and iodine substituents, making it less reactive in certain chemical reactions.
3-Fluoro-4-methoxybenzyl bromide: Similar structure but without the iodine atom, resulting in different reactivity and applications.
5-Iodo-4-methoxybenzyl bromide: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
3-Fluoro-5-iodo-4-methoxybenzyl bromide is unique due to the combination of fluorine, iodine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H7BrFIO |
|---|---|
Poids moléculaire |
344.95 g/mol |
Nom IUPAC |
5-(bromomethyl)-1-fluoro-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 |
Clé InChI |
VRFKFDRWVHALRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1I)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)

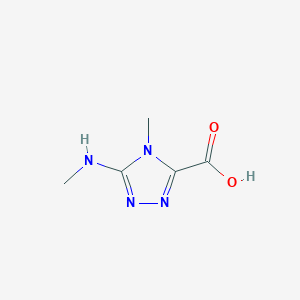
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)

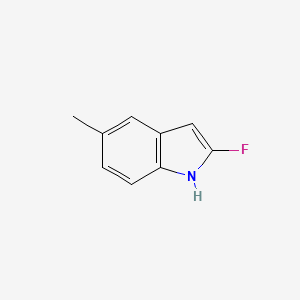
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
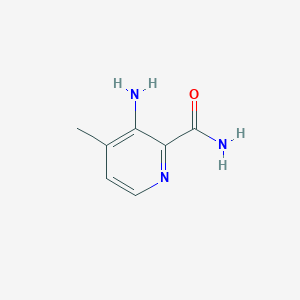
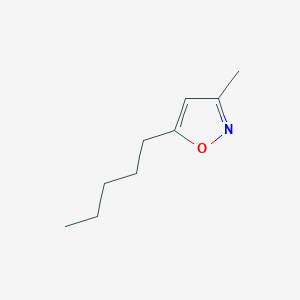
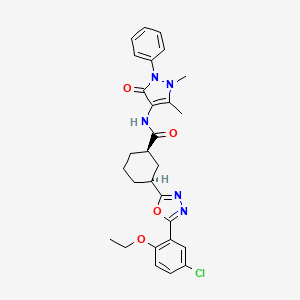
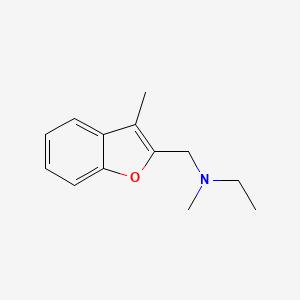

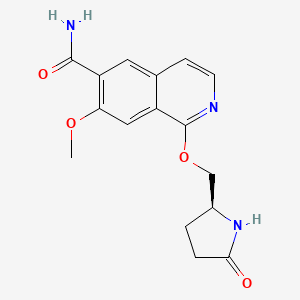
![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
